molecular formula C12H9Cl2NO2S B1671186 Eltenac CAS No. 72895-88-6

Eltenac

Cat. No. B1671186
CAS RN: 72895-88-6
M. Wt: 302.2 g/mol
InChI Key: AELILMBZWCGOSB-UHFFFAOYSA-N
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Description

Eltenac is a non-steroidal anti-inflammatory drug (NSAID) and a COX inhibitor . It shows an IC50 of 0.03 μM for both COX-1 and COX-2 in isolated human whole blood .


Molecular Structure Analysis

Eltenac has a molecular formula of C12H9Cl2NO2S . Its molecular weight is 302.18 .


Physical And Chemical Properties Analysis

Eltenac has a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.18 .

Scientific Research Applications

Pharmacokinetics and Effects of Alkalization

A study investigated the pharmacokinetics of Eltenac in horses, exploring its distribution, elimination, and the impact of alkalization procedures. Eltenac was characterized by rapid distribution and a short elimination half-life. The study aimed to determine whether alkalization could modify Eltenac's pharmacokinetics, concluding that while alkalization appeared to accelerate drug elimination, it did not significantly modify drug clearance, suggesting the administration of alkaline compounds to accelerate Eltenac elimination is not completely confirmed (Zonca et al., 2013).

Detection and Metabolism

Another study focused on the detection of Eltenac and its metabolites in horses, utilizing capillary gas chromatography-mass spectrometry for identification. The research identified Eltenac and two isobaric metabolites, demonstrating the drug and its metabolites' excretion profiles. This study contributes to understanding Eltenac's metabolism and provides a basis for detecting the drug and its metabolites in veterinary practice (Dumasia et al., 2004).

Effects Against Endotoxaemia

Research evaluated Eltenac's effectiveness against endotoxaemia in horses, where it was administered intravenously followed by endotoxin infusion. The study found that Eltenac significantly protected against endotoxin-induced changes, suggesting its potential clinical benefit in managing naturally occurring endotoxaemia (MacKay et al., 2010).

Efficacy and Safety in Knee Osteoarthritis Treatment

A double-blind, placebo-controlled study explored Eltenac gel's efficacy and safety in treating knee osteoarthritis. Although the study did not provide confirmatory proof of efficacy, it highlighted methodological challenges and potential responder subgroups, suggesting the need for further research to confirm Eltenac gel's therapeutic benefits (Ottillinger et al., 2001).

properties

IUPAC Name

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELILMBZWCGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223184
Record name Eltenac
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URL https://comptox.epa.gov/dashboard/DTXSID30223184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eltenac

CAS RN

72895-88-6
Record name Eltenac
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltenac [INN]
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Record name Eltenac
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Record name 72895-88-6
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Record name ELTENAC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
O=C(Cc1cscc1Nc1c(Cl)cccc1Cl)OCc1ccccc1
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Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)Cc1cscc1Nc1c(Cl)cccc1Cl
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Synthesis routes and methods III

Procedure details

31 g (0.11 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetonitrile are boiled in a solution of 110 g of sodium hydroxide in 450 ml of water and 220 ml of methanol for 4 hours. The mixture is diluted with 2 liters of warm water and extracted with toluene, the aqueous phase is acidified and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid, which has formed, is filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Quantity
31 g
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110 g
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450 mL
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220 mL
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2 L
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Synthesis routes and methods IV

Procedure details

30.1 g (0.1 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetamide are warmed to 100° in 135 ml of concentrated sulfuric acid and 49 ml of water for 3 hours. The mixture is poured onto ice, and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid which has formed in filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Name
4-(2,6-dichloroanilino)-3-thiophenacetamide
Quantity
30.1 g
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reactant
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135 mL
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solvent
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Quantity
49 mL
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Synthesis routes and methods V

Procedure details

393 mg (1 mmole) of 4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester are subjected to hydrogenolysis (in a mixture of 100 ml of ethyl acetate and 10 ml of glacial acetic acid in a circulatory hydrogenation apparatus in the presence of 50 mg of 10 percent strength palladium-on-active charcoal at room temperature and under atmospheric pressure) until the theoretical amount of hydrogen has been taken up. The catalyst is filtered off, the filtrate is concentrated in vacuo, and the residue is dissolved in 1 N sodium hydroxide solution. The aqueous solution is extracted with toluene, and the product phase is acidified with 1 N hydrochloric acid and extracted again with toluene. The organic phase is dried and concentrated. 4-(2,6-Dichloroanilino)-3-thiophenacetic acid (m. 179° to 180°) is obtained.
Name
4-(2,6-dichloroanilino)-3-thiophenacetic acid benzyl ester
Quantity
393 mg
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0 (± 1) mol
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100 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
341
Citations
B Ottillinger, B Gömör, BA Michel, K Pavelka… - Osteoarthritis and …, 2001 - Elsevier
… of eltenac gel 1% to placebo at different examination times. Two patients each of the eltenac … Conclusion This study did not provide confirmatory proof of an efficacy of topical eltenac in …
Number of citations: 60 www.sciencedirect.com
J Sandelin, A Harilainen, H Crone… - Scandinavian journal …, 1997 - Taylor & Francis
… eltenac than in the placebo group. Taking into account the nature of the treatment for a chronic disease like OA, our results indicate rhat eltenac … we chose to compare eltenac 1% gel, …
Number of citations: 94 www.tandfonline.com
W Prügner, R Huber, R Lühmann - Journal of Veterinary …, 1991 - Wiley Online Library
… in the horse were performed with eltenac, a new injectable, non‐… Compared with the placebo treatment, eltenac produced … an injection of 1 mg/kg eltenac or a placebo injection on three …
Number of citations: 26 onlinelibrary.wiley.com
RJ MacKay, CA Daniels, HF Bleyaert… - Equine Veterinary …, 2000 - Wiley Online Library
Ten horses were used in a crossover study to evaluate the effectiveness of eltenac against endotoxaemia. Eltenac (0.5 mg/kg bwt) or saline control was given iv then 15 min later, …
Number of citations: 27 beva.onlinelibrary.wiley.com
GOODRICH, FURR, ROBERTSON… - Journal of Veterinary …, 1998 - Wiley Online Library
… of the nonsteroidal anti‐inflammatory drug, eltenac(4‐[(2,6‐… often in horses treated with high doses of eltenac (P= 0.02). A … Toxic effects of eltenac given intravenously were greatest in …
Number of citations: 24 onlinelibrary.wiley.com
MC Dumasia, I Morelli, P Teale - Chromatographia, 2004 - Springer
… Eltenac and two isobaric metabolites, hydroxyeltenac (aromatic oxidation) and eltenac … Base peaks in the EI+ spectra of underivatised, methylated and TMS derivatised eltenac are …
Number of citations: 7 link.springer.com
T Klein, F Dullweber, C Brehm, W Prinz… - Biochemical …, 2008 - Elsevier
We assessed the effect of novel selective thiopheneacetic acids on cyclooxygenase isoenzymes in vitro and in vivo. Thiopheneacetic acid Eltenac and derivatives were investigated in …
Number of citations: 4 www.sciencedirect.com
A Zonca, R Villa, S Carli, P Cagnardi - Journal of Equine Veterinary …, 2013 - Elsevier
Eltenac (ELT) [4-(2,6-dichlorophenyl)amino-3-thiophene] is a non-steroidal anti-inflammatory drug (NSAID) that was developed for veterinary use in horses and cattle. The …
Number of citations: 1 www.sciencedirect.com
D Hamm, P Turchi, JC Johnson… - American journal of …, 1997 - europepmc.org
… To titrate a clinically effective eltenac dosage (0.1, 0.5, and 1.0 mg/kg of body weight), compared with vehicle only, and to compare efficacy of the most effective eltenac dosage …
Number of citations: 24 europepmc.org
TM Dyke, RA Sams, KG Thompson… - American journal of …, 1998 - europepmc.org
… Concentration of eltenac in plasma samples was determined by use of high-performance liquid chromatography. … On day 0, median area under the plasma eltenac concentration …
Number of citations: 11 europepmc.org

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